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SAH-d4

Cat. No.: B10767516
M. Wt: 388.44 g/mol
InChI Key: ZJUKTBDSGOFHSH-SOYVWYSNSA-N
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Description

S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) in Cellular Methylation Homeostasis

Cellular methylation is a vital biochemical process that involves the transfer of a methyl group to various biomolecules, including DNA, RNA, proteins, and lipids. amsbio.com This process is crucial for a wide range of cellular functions, from gene expression and regulation to signal transduction and metabolism. amsbio.comcreative-proteomics.com The balance, or homeostasis, of methylation is tightly regulated and is largely dependent on the intracellular concentrations of two key molecules: S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). creative-proteomics.com

The Activated Methyl Cycle and Transmethylation Reactions

The activated methyl cycle is a fundamental metabolic pathway that facilitates transmethylation reactions, where a methyl group is transferred from one compound to another. nih.govwikipedia.org At the heart of this cycle is S-adenosylmethionine (SAM), which serves as the primary methyl donor for the vast majority of methylation reactions in the body. amsbio.comnih.gov SAM is synthesized from the amino acid methionine and adenosine (B11128) triphosphate (ATP). nih.gov During transmethylation, SAM donates its activated methyl group to a substrate molecule in a reaction catalyzed by a class of enzymes known as methyltransferases. nih.govnih.gov This enzymatic transfer results in the formation of a methylated product and S-adenosylhomocysteine (SAH). creative-proteomics.comnih.gov SAH is then hydrolyzed by the enzyme SAH hydrolase into homocysteine and adenosine, completing a key step in the cycle. creative-proteomics.comnih.gov The homocysteine can then be remethylated to regenerate methionine, which can be converted back into SAM, thus continuing the cycle. wikipedia.orgnih.gov

SAH as a Product Inhibitor of SAM-Dependent Methyltransferases

A crucial aspect of the regulation of cellular methylation is the inhibitory effect of S-adenosylhomocysteine (SAH) on methyltransferase enzymes. creative-proteomics.comnih.gov As the by-product of the methylation reaction, SAH can accumulate and act as a potent feedback inhibitor, binding to the same site on the methyltransferase as SAM and thus competitively inhibiting further methylation activity. creative-proteomics.comresearchgate.netnih.gov This product inhibition is a critical mechanism for maintaining methylation homeostasis, preventing excessive or aberrant methylation which could have detrimental effects on cellular function. creative-proteomics.com The efficient removal of SAH through its hydrolysis to homocysteine and adenosine is therefore essential for allowing methylation reactions to proceed. creative-proteomics.comnih.gov

The Role of Stable Isotope-Labeled Metabolites in Quantitative Biochemical Research

Stable isotope-labeled metabolites have become indispensable tools in modern biochemical and metabolomics research, enabling scientists to trace and quantify metabolic pathways with high precision. nih.govnumberanalytics.com Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of studies. numberanalytics.comnih.gov The incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into metabolites allows them to be distinguished from their naturally occurring, lighter counterparts by mass spectrometry. nih.govnih.gov

Fundamentals of Stable Isotope Dilution and Tracing

Stable isotope dilution (SID) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. numberanalytics.comresearchgate.net This labeled compound, often referred to as an internal standard, has virtually identical chemical and physical properties to the endogenous (unlabeled) compound. nih.gov Because the labeled and unlabeled compounds behave identically during sample preparation and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. nih.gov By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, researchers can accurately determine the absolute concentration of the analyte in the original sample. nih.govacs.org

Stable isotope tracing, on the other hand, involves introducing a labeled precursor into a biological system and tracking its incorporation into downstream metabolites over time. numberanalytics.comacs.org This allows for the elucidation of metabolic pathways and the measurement of metabolic fluxes, providing a dynamic view of cellular metabolism. acs.orgtandfonline.com

Specific Advantages of Deuterated S-Adenosylhomocysteine for Research Applications

S-(5'-Adenosyl)-L-homocysteine-d4 (SAH-d4), a deuterated form of SAH, offers several distinct advantages in research. The primary advantage is its use as an internal standard in stable isotope dilution mass spectrometry for the highly accurate and precise quantification of endogenous SAH. scbt.com The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties, allowing it to be easily distinguished from the natural, unlabeled SAH by a mass spectrometer. unibestpharm.com This is crucial for obtaining reliable measurements of the SAM/SAH ratio, a key indicator of cellular methylation status. nih.gov The use of a deuterated standard helps to correct for variations in sample extraction and ionization efficiency in the mass spectrometer, leading to more robust and reproducible results. nih.gov

Historical Perspectives and Evolution of SAH Research Methodologies

The journey to accurately measure S-adenosylhomocysteine (SAH) and understand its metabolic significance has been marked by significant advancements in analytical chemistry. Early research recognized the inhibitory role of SAH in crucial methylation reactions, but quantifying it precisely in complex biological matrices posed a considerable challenge. nih.gov The inherently low concentrations of SAH, typically in the nanomolar (nM) range in plasma, and the chemical instability of its precursor, SAM, demanded highly sensitive and specific detection methods. nih.gov

Initial methodologies for analyzing metabolites often involved techniques like paper or thin-layer chromatography, which were largely qualitative or semi-quantitative. The development of High-Performance Liquid Chromatography (HPLC) offered a major improvement, allowing for the separation and quantification of SAH with greater resolution. sigmaaldrich.com However, HPLC methods, often relying on UV or fluorescence detection, could lack the necessary specificity and were susceptible to interference from other compounds in the sample, sometimes requiring an appropriate internal standard that was not always available. texilajournal.com

A revolutionary leap in metabolic analysis came with the advent of mass spectrometry (MS), particularly its coupling with liquid chromatography (LC-MS). scioninstruments.com This combination provided unparalleled sensitivity and specificity, allowing researchers to identify molecules based on their unique mass-to-charge ratio. texilajournal.com However, even with the power of MS, analytical variability introduced during sample preparation (e.g., extraction) and by the instrument itself (e.g., ion suppression or enhancement) could compromise quantitative accuracy. texilajournal.comscioninstruments.com

This challenge was overcome by the widespread adoption of the stable isotope dilution (SID) assay, which is now considered the gold standard for quantitative mass spectrometry. taylorfrancis.comnih.gov The principle of SID is to introduce a known quantity of a stable, non-radioactive, isotope-labeled version of the analyte of interest into the sample at the earliest stage of preparation. nih.gov This "heavy" internal standard experiences the exact same processing and analytical variations as the "light" endogenous analyte. researchgate.net

The development and commercial availability of deuterated standards, such as S-(5'-Adenosyl)-L-homocysteine-d4, were central to this evolution. Because deuterated standards co-elute with the analyte and exhibit nearly identical chemical and physical behavior during chromatography and ionization, they can effectively compensate for most measurement errors. texilajournal.comclearsynth.com By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the deuterated internal standard, researchers can calculate the analyte's concentration with exceptional accuracy and precision. texilajournal.comnih.gov This robust methodology has enabled the reliable quantification of SAH in diverse biological samples, including plasma, urine, and cells, facilitating critical research into its role in various disease states. nih.govnih.gov

Table 2: Evolution of Analytical Methodologies for SAH Quantification

Era Primary Methodology Advantages Limitations
Early Research Chromatography (Paper/TLC) Basic separation Low sensitivity, non-quantitative
Mid-Late 20th Century High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection Improved separation and quantification Limited specificity, potential for interference
Late 20th Century - Present Liquid Chromatography-Mass Spectrometry (LC-MS) High sensitivity and specificity Susceptible to matrix effects and instrumental variability

| Modern Gold Standard | LC-MS with Stable Isotope Dilution (SID) using standards like this compound | Highest accuracy and precision; corrects for analytical variability | Higher cost and complexity |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N6O5S B10767516 SAH-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N6O5S

Molecular Weight

388.44 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-3,3,4,4-tetradeuteriobutanoic acid

InChI

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i1D2,2D2

InChI Key

ZJUKTBDSGOFHSH-SOYVWYSNSA-N

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for S 5 Adenosyl L Homocysteine D4

Chemical and Enzymatic Synthesis Approaches for SAH and Its Analogs

The synthesis of SAH and its analogs can be achieved through both chemical and enzymatic routes. Each approach presents distinct advantages and challenges, particularly concerning the control of stereochemistry.

The key chemical transformation in the synthesis of SAH is the formation of a thioether bond between the 5'-position of adenosine (B11128) and the sulfur atom of L-homocysteine.

Chemical Synthesis: A common chemical strategy involves the nucleophilic substitution of a suitably activated adenosine derivative with L-homocysteine. This typically requires protecting the functional groups on both the adenosine and homocysteine moieties that are not involved in the desired reaction. For instance, a common precursor is 5'-chloro-5'-deoxyadenosine, which can be reacted with the thiolate of L-homocysteine under basic conditions to form the desired thioether linkage. The synthesis of optically active L-homocysteine itself can be achieved from L-methionine. nih.gov

Enzymatic Synthesis: A highly efficient and stereospecific method for SAH synthesis utilizes the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH). This enzyme catalyzes the reversible condensation of adenosine and L-homocysteine to form SAH. rsc.orgnih.gov This biocatalytic approach offers significant advantages over chemical synthesis, including mild reaction conditions and exquisite control over the stereochemistry at the α-carbon of the homocysteine moiety. rsc.orgnih.gov A one-pot synthesis method starting from racemic homocysteine thiolactone and adenosine has been developed, employing a cascade of three enzymes: an α-amino-ε-caprolactam racemase, a stereoselective L-homocysteine-thiolactone hydrolase, and SAH hydrolase. rsc.orgresearchgate.net This dynamic kinetic resolution process allows for the complete conversion of the racemic starting material into the desired L-SAH. rsc.org

Maintaining the correct stereochemistry is paramount in the synthesis of biologically active L-SAH. The molecule possesses chiral centers in both the ribose and the homocysteine moieties.

In chemical synthesis , achieving stereochemical control can be challenging. The use of a chiral pool starting material, such as L-methionine for the synthesis of L-homocysteine, ensures the correct stereochemistry of the amino acid portion. nih.gov However, the conditions used for the coupling reaction must be carefully controlled to avoid racemization. The synthesis of SAH analogs via chemical methods, such as the alkylation of SAH, can lead to the formation of a mixture of diastereomers at the sulfur atom, which may require separation by techniques like High-Performance Liquid Chromatography (HPLC). google.com

Enzymatic synthesis using SAH hydrolase inherently provides excellent stereochemical control, producing exclusively the L-isomer of SAH from L-homocysteine. rsc.orgnih.gov This high degree of stereoselectivity is a major advantage of the biocatalytic route.

Site-Specific Deuteration Techniques for the Adenosine Moiety

The introduction of deuterium (B1214612) atoms into the adenosine moiety of SAH is a critical step in the synthesis of SAH-d4. The "d4" designation typically refers to the incorporation of four deuterium atoms. These can be strategically placed on the ribose sugar or the adenine (B156593) base.

Deuterium can be incorporated into the adenosine molecule through various methods, each with its own mechanism.

Deuteration of the Ribose Moiety: One approach is to start with a specifically deuterated ribose sugar. For example, d-[5′,5″-²H]ribose can be synthesized and then used as a precursor in the enzymatic synthesis of the corresponding deuterated nucleoside triphosphates (NTPs). scienceopen.com These deuterated NTPs can then be used in enzymatic reactions to construct the deuterated adenosine. Another method involves the selective oxidation of unprotected thymidine (B127349) followed by deuteration to produce a 4'-deuterio derivative, which can then be further modified.

Deuteration of the Adenine Nucleus: Palladium-catalyzed hydrogen-deuterium (H-D) exchange is a powerful method for introducing deuterium into the purine (B94841) ring of adenosine. nih.govnih.govjst.go.jp This reaction is typically carried out in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), and a deuterium source, most commonly deuterium oxide (D₂O). nih.gov The mechanism involves the activation of C-H bonds by the palladium catalyst, facilitating their exchange with deuterium from the solvent. For purine nucleosides, this exchange often occurs at the C2 and C8 positions of the adenine ring. jst.go.jp

Achieving high levels of deuteration and isotopic purity is essential for the utility of this compound as an internal standard.

Several strategies can be employed to maximize deuteration efficiency. In palladium-catalyzed H-D exchange reactions, optimizing the reaction conditions, such as temperature, reaction time, and catalyst loading, is crucial. nih.gov The use of a sealed tube can also increase the efficiency of deuterium incorporation.

To ensure high isotopic purity, purification of the deuterated intermediates and the final product is critical. Chromatographic techniques, such as HPLC, are often used to separate the desired deuterated compound from its non-deuterated or partially deuterated counterparts. scienceopen.com

Analytical Purity Assessment and Isotopic Enrichment Verification for Research Grade Materials

Before this compound can be used as a reliable internal standard, its chemical and isotopic purity must be rigorously assessed. A combination of analytical techniques is typically employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a cornerstone for the analysis of SAH and its deuterated analogs. nih.govresearchgate.netmdpi.comnih.govspringernature.comnih.govnih.gov This technique allows for the separation of SAH from other components in a mixture and its sensitive detection and quantification. For this compound, LC-MS/MS is used to confirm the molecular weight of the deuterated compound and to determine the degree of isotopic enrichment by comparing the signal intensities of the deuterated and non-deuterated ions. nih.govspringernature.com The use of stable isotope-labeled internal standards, such as ²H₃-SAM and ²H₄-SAH, is standard practice for accurate quantification. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the structural integrity of the synthesized this compound and for verifying the specific sites of deuterium incorporation. ¹H NMR spectra can show the disappearance of signals corresponding to the protons that have been replaced by deuterium. researchgate.netingentaconnect.com ²H NMR can directly detect the deuterium signals, providing unambiguous evidence of their presence and location within the molecule. NMR can also be used to differentiate between diastereomers, which is crucial for ensuring the stereochemical purity of the final product. ingentaconnect.com

The combination of these analytical methods provides a comprehensive characterization of the research-grade this compound, ensuring its suitability for use in demanding quantitative applications.

Analytical Technique Purpose in this compound Analysis Key Findings from Literature
LC-MS/MS Quantification, Chemical Purity, Isotopic EnrichmentHigh sensitivity and specificity for SAH and its isotopologues. Allows for the determination of the ratio of deuterated to non-deuterated species. nih.govresearchgate.netmdpi.comnih.govspringernature.comnih.govnih.gov
¹H NMR Structural Confirmation, Site of Deuteration (by signal absence)Confirms the overall structure and the absence of protons at the deuterated positions. researchgate.netingentaconnect.com
²H NMR Direct Detection of Deuterium, Site of DeuterationProvides direct evidence of deuterium incorporation and its location.
HPLC Purification, Separation of DiastereomersUsed to purify the final product and separate any diastereomeric impurities that may have formed during synthesis. google.com

Chromatographic Techniques for High-Resolution Purification

Following synthesis, achieving high purity of this compound is critical for its use as an analytical standard. This requires robust purification strategies to remove unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. A multi-step approach combining different chromatographic techniques is often employed.

Solid-Phase Extraction (SPE): As an initial clean-up step, solid-phase extraction is effective for separating the analyte from a complex mixture based on physical and chemical properties. nih.govyoutube.com For a polar molecule like this compound, a polymeric reversed-phase sorbent can be used. windows.net The process involves conditioning the sorbent, loading the sample, washing away impurities with a weak solvent, and finally eluting the purified this compound with a stronger organic solvent. youtube.comlabrulez.com This step is crucial for preparing the sample for higher-resolution techniques. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for achieving high-resolution purification of this compound. nih.govsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. nih.gov The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. By using a carefully optimized gradient elution, where the concentration of organic solvent in the mobile phase is gradually increased, excellent separation of this compound from closely related impurities can be achieved. nih.gov

Affinity Chromatography: This highly specific technique separates molecules based on a reversible binding interaction between a protein and a specific ligand. ualberta.ca While more commonly used for purifying enzymes like S-adenosyl-L-homocysteine hydrolase nih.govportlandpress.com, an affinity matrix with a ligand that specifically binds SAH could theoretically be employed for its purification, offering very high selectivity. ualberta.ca

Table 1: Overview of Chromatographic Purification Techniques for S-(5'-Adenosyl)-L-homocysteine-d4
TechniquePrincipleStationary Phase ExampleTypical UseReference
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and a liquid mobile phase.Polymeric Reversed-Phase (e.g., Strata-X)Initial sample clean-up and concentration. windows.netnih.gov
High-Performance Liquid Chromatography (HPLC)Differential partitioning between a stationary phase and a high-pressure liquid mobile phase.Reversed-Phase C18High-resolution final purification. nih.govsigmaaldrich.com
Affinity ChromatographySpecific, reversible biological interaction between a ligand and the target molecule.Ligand-coupled matrix (e.g., Adenosine-linked Sepharose)Highly selective purification (primarily for interacting enzymes). ualberta.canih.gov

Spectroscopic Confirmation of Deuteration and Structural Integrity (e.g., NMR, High-Resolution Mass Spectrometry)

To be utilized as a reliable internal standard, the exact mass, purity, and location of the deuterium labels on the this compound molecule must be unequivocally confirmed. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the definitive methods for this structural verification.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which serves as the primary confirmation of successful deuteration. The incorporation of four deuterium atoms in place of four hydrogen atoms results in a predictable mass increase. Tandem mass spectrometry (MS/MS) is further used to confirm the structural integrity and the precise location of the isotopic labels by fragmenting the molecule and analyzing the resulting daughter ions. mtoz-biolabs.com The fragmentation pattern of this compound will differ from that of unlabeled SAH in fragments containing the deuterated homocysteine portion.

Table 2: Mass Spectrometry Data for S-(5'-Adenosyl)-L-homocysteine-d4
CompoundMolecular FormulaCalculated Exact Mass (Monoisotopic)Observed Mass (Typical)Reference
S-(5'-Adenosyl)-L-homocysteine (SAH)C₁₄H₂₀N₆O₅S384.1216 g/mol~384.12 spectrabase.com
S-(5'-Adenosyl)-L-homocysteine-d4 (this compound)C₁₄H₁₆D₄N₆O₅S388.1467 g/mol~388.15 lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are valuable.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons on the third and fourth carbons (CH₂-CH₂) of the homocysteine moiety would be absent or significantly diminished compared to the spectrum of the unlabeled compound. hmdb.ca This provides direct evidence of deuterium substitution at these positions.

¹³C NMR: The carbon-13 NMR spectrum will also show distinct changes. The signals for the deuterated carbons (C3 and C4) will typically appear as multiplets due to ¹³C-²H coupling and will be shifted slightly upfield (to a lower ppm value) compared to the corresponding signals in the unlabeled SAH spectrum. nih.gov

Table 3: Expected NMR Spectral Changes for S-(5'-Adenosyl)-L-homocysteine-d4
Spectroscopy TypeExpected Observation for this compoundReasonReference
¹H NMRAbsence/reduction of signals for homocysteine methylene (B1212753) protons (C3-H₂ and C4-H₂).Replacement of protons with deuterium atoms at these positions. hmdb.ca
¹³C NMRUpfield shift and multiplet splitting for C3 and C4 signals.Isotope effect and C-D coupling. nih.gov

Biochemical Pathways and Enzymatic Dynamics Involving S Adenosylhomocysteine

S-Adenosylhomocysteine Hydrolase (SAHH) Function and Regulation

S-adenosylhomocysteine hydrolase (SAHH) is the enzyme responsible for the breakdown of SAH, playing a pivotal role in maintaining cellular methylation potential. creative-enzymes.comnih.govnih.gov This highly conserved enzyme, typically composed of 430 to 470 amino acids, is found in a wide range of organisms. creative-enzymes.comwikipedia.org

Reversible Hydrolysis of SAH to Homocysteine and Adenosine (B11128)

SAHH catalyzes the reversible hydrolysis of S-adenosylhomocysteine into L-homocysteine and adenosine. creative-enzymes.comnih.govwikipedia.org The reaction is NAD+ dependent and the equilibrium of this reaction actually favors the synthesis of SAH. nih.govwikipedia.org However, in the cellular environment, the continuous removal of the products, homocysteine and adenosine, through other metabolic pathways drives the reaction in the hydrolytic direction. nih.gov This process is crucial for preventing the accumulation of SAH, which would otherwise inhibit essential methylation reactions. nih.gov

The catalytic mechanism involves the oxidation of the 3'-hydroxyl group of the ribose moiety by the tightly bound NAD+ cofactor, forming NADH. nih.govwikipedia.org This is followed by the elimination of homocysteine, and subsequent hydration and reduction by NADH to yield adenosine and regenerate NAD+. nih.govwikipedia.org

Kinetic and Mechanistic Studies of SAHH Activity

Kinetic studies of human S-adenosyl-homocysteine hydrolase have been conducted to understand its catalytic efficiency. For instance, the apparent Michaelis constant (Km) for the hydrolysis of SAH has been determined to be approximately 21.8 µM, with a maximal reaction velocity (Vmax) of 22.9 µM/min. nih.gov These parameters highlight the enzyme's affinity for its substrate and its catalytic turnover rate. The enzyme can exist in at least two conformations, an open and a closed form, and it changes its conformation upon binding to a substrate or inhibitor. ku.edu

The activity of SAHH can be measured in both the forward (hydrolytic) and reverse (synthesis) directions. nih.gov To accurately measure the forward reaction, adenosine deaminase is often added to the assay to break down the adenosine product, thereby preventing the reverse reaction from occurring. nih.gov The production of homocysteine can be quantified using reagents like Ellman's reagent. nih.govnih.gov The reverse reaction, the synthesis of SAH from adenosine and homocysteine, can be monitored by quantifying the formation of SAH using techniques like reversed-phase HPLC. nih.gov

Regulation of SAHH by Cellular Redox State and Cofactors

The activity of SAHH is intrinsically linked to the cellular redox state, primarily through its dependence on the NAD+/NADH ratio. wikipedia.org The catalytic cycle of SAHH requires NAD+ for the initial oxidation step of SAH hydrolysis. nih.govwikipedia.org Consequently, conditions that alter the cellular NAD+/NADH balance can directly impact SAHH activity and, by extension, the intracellular concentration of SAH.

Beyond the essential NAD+ cofactor, the regulation of SAHH can also be influenced by other cellular factors. For example, post-translational modifications, such as acetylation of specific lysine (B10760008) residues (Lys401 and Lys408), have been identified, although the precise impact of these modifications on enzyme function is an area of ongoing investigation. nih.gov The intricate regulation of SAHH underscores its central role in maintaining metabolic homeostasis.

Interactions with SAM-Dependent Methyltransferases

Competitive Inhibition Mechanisms of Various Methyltransferase Classes

SAH acts as a competitive inhibitor for the majority of SAM-dependent methyltransferases, competing with the cofactor SAM for binding to the enzyme's active site. nih.govnih.gov The structural similarity between SAH and SAM allows SAH to occupy the SAM-binding pocket, thereby preventing the binding of SAM and halting the methylation reaction. scholaris.ca

The inhibitory potency of SAH can vary significantly among different classes of methyltransferases. For example, studies on tRNA methyltransferases have shown that these enzymes exhibit differential sensitivity to SAH and its analogues. nih.gov The Ki values, a measure of inhibitory strength, for some tRNA methyltransferases are in the low micromolar range (0.11–2 µM), indicating potent inhibition. nih.gov In contrast, some viral methyltransferases, such as that from the flavivirus, are only weakly inhibited by SAH, with a much lower binding affinity for SAH compared to SAM. plos.org This highlights the diversity in the active site architecture of methyltransferases and the corresponding differences in their susceptibility to SAH-mediated inhibition.

Integration of SAH within One-Carbon Metabolism and Related Metabolic Networks

S-Adenosylhomocysteine (SAH) is a pivotal intermediate metabolite situated at the crossroads of several essential biochemical pathways, collectively known as one-carbon metabolism. ontosight.ainih.gov This intricate network comprises the methionine and folate cycles, and the transsulfuration pathway, which are responsible for the transfer of one-carbon units (like methyl groups). nih.govresearchgate.netmdpi.com The flow of these units is fundamental for the biosynthesis of nucleotides, amino acids, and phospholipids, as well as for detoxification reactions and the maintenance of cellular redox status. nih.govmdpi.com One-carbon metabolism functions as a nutrient sensor and an integrator of the cell's metabolic state. nih.govmdpi.com SAH's position within this network makes it a critical regulator of cellular methylation potential. It is formed whenever S-adenosylmethionine (SAM), the universal methyl donor, releases its methyl group in reactions catalyzed by methyltransferases. ontosight.aicreative-proteomics.com The resulting SAH is a potent inhibitor of these same methyltransferases, meaning its concentration must be tightly controlled to allow methylation reactions to proceed. ontosight.aicreative-proteomics.com The cellular ratio of SAM to SAH is widely considered a key indicator of the cell's capacity to perform methylation. taylorandfrancis.com

The deuterated form, S-(5'-Adenosyl)-L-homocysteine-d4 (SAH-d4), serves as an invaluable internal standard for the precise quantification of endogenous SAH levels via mass spectrometry in research settings. medchemexpress.com This allows for detailed investigation into the dynamics of one-carbon metabolism and its dysregulation in various disease states.

The methionine and folate cycles are intimately linked, with SAH and its immediate metabolic product, homocysteine, forming a key junction between them. ontosight.aicreative-proteomics.com

The methionine cycle is a fundamental pathway centered on the regeneration of methionine. creative-proteomics.com It begins with the activation of methionine by adenosine triphosphate (ATP) to form SAM. creative-proteomics.com After SAM donates its methyl group to a substrate, it is converted to SAH. creative-proteomics.com SAH is then reversibly hydrolyzed by the enzyme SAH hydrolase (SAHH) to yield homocysteine and adenosine. ontosight.airesearchgate.net For the cycle to continue, homocysteine must be remethylated back to methionine. creative-proteomics.com

This remethylation step is where the folate cycle directly intersects. creative-proteomics.comcreative-proteomics.com The enzyme methionine synthase (MS), which requires vitamin B12 as a cofactor, catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, thereby regenerating methionine. creative-proteomics.comcreative-proteomics.com 5-MTHF is the primary circulating form of folate and is produced by the folate cycle. youtube.com This cycle involves a series of reactions that process one-carbon units from sources like serine, providing the necessary methyl groups for methionine synthesis and other biosynthetic processes like the creation of purines and thymidine (B127349). nih.govyoutube.com

Therefore, the availability of folate directly impacts the efficiency of homocysteine remethylation. creative-proteomics.com A deficiency in folate can lead to reduced methionine regeneration, causing an accumulation of homocysteine. creative-proteomics.com Since the SAH hydrolase reaction is reversible and thermodynamically favors SAH synthesis, an increase in homocysteine can drive the reaction backward, leading to elevated SAH levels. taylorandfrancis.comresearchgate.net This, in turn, inhibits crucial methylation reactions. researchgate.net The intricate feedback loops and shared metabolites highlight the codependence of these two cycles in maintaining methylation homeostasis. duke.edu

Table 1: Key Components of the Methionine and Folate Cycles

ComponentTypeRole in Pathway
S-Adenosylmethionine (SAM) MetaboliteThe primary methyl group donor for most cellular methylation reactions. creative-proteomics.com
S-Adenosylhomocysteine (SAH) MetaboliteProduct of methylation; a potent inhibitor of methyltransferases. ontosight.aicreative-proteomics.com
Homocysteine (Hcy) MetabolitePrecursor for methionine regeneration or entry into the transsulfuration pathway. creative-proteomics.comresearchgate.net
Methionine Amino AcidEssential amino acid; precursor for SAM synthesis. creative-proteomics.com
5-Methyltetrahydrofolate (5-MTHF) Folate DerivativeThe methyl donor for the remethylation of homocysteine to methionine. creative-proteomics.comyoutube.com
Methionine Synthase (MS) EnzymeCatalyzes the remethylation of homocysteine using 5-MTHF. creative-proteomics.com
S-Adenosylhomocysteine Hydrolase (SAHH) EnzymeCatalyzes the reversible hydrolysis of SAH to homocysteine and adenosine. ontosight.airesearchgate.net
Betaine-homocysteine methyltransferase (BHMT) EnzymeAn alternative enzyme (primarily in the liver and kidney) that remethylates homocysteine to methionine using betaine (B1666868) as the methyl donor. creative-proteomics.com

When methionine is in excess or when the cell requires cysteine, homocysteine can be directed away from the methionine cycle and into the transsulfuration pathway. creative-proteomics.comnih.gov This metabolic fork represents another critical point of integration for SAH-derived homocysteine. The transsulfuration pathway irreversibly converts homocysteine into cysteine in a two-step enzymatic process that requires vitamin B6 as a cofactor. taylorandfrancis.comnih.gov

Cystathionine (B15957) β-synthase (CBS): This enzyme catalyzes the first and rate-limiting step, which is the condensation of homocysteine with serine to form cystathionine. nih.govresearchgate.net

Cystathionine γ-lyase (CGL or CTH): This enzyme then cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. nih.govresearchgate.net

This pathway is the primary route for the de novo synthesis of cysteine in mammals. nih.gov Cysteine is a crucial amino acid for protein synthesis and, importantly, is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant in cells. mdpi.comnih.gov Therefore, the flux of homocysteine through the transsulfuration pathway is vital for maintaining cellular redox homeostasis. nih.gov

The entry of homocysteine into this pathway is tightly regulated. S-adenosylmethionine (SAM) acts as a key allosteric activator of CBS. creative-proteomics.com When SAM levels are high, indicating a sufficient supply of methyl groups, it activates CBS, shunting homocysteine towards cysteine and glutathione production and away from remethylation to methionine. creative-proteomics.com Conversely, when SAM levels are low, CBS activity decreases, preserving homocysteine for regeneration back to methionine. This regulation ensures that the cell can balance the need for methylation with the demands for antioxidant defense and cysteine synthesis. taylorandfrancis.com

Table 2: Core Components of the Transsulfuration Pathway

ComponentTypeRole in Pathway
Homocysteine (Hcy) MetaboliteThe sulfur-containing precursor that enters the pathway from the methionine cycle. nih.govnih.gov
Serine Amino AcidCondenses with homocysteine to form cystathionine. nih.gov
Cystathionine MetaboliteAn intermediate formed from the condensation of homocysteine and serine. nih.gov
Cysteine Amino AcidThe final product of the pathway; a precursor for glutathione and other sulfur-containing molecules. nih.gov
Glutathione (GSH) TripeptideA major cellular antioxidant synthesized from cysteine. mdpi.comnih.gov
Cystathionine β-synthase (CBS) EnzymeCatalyzes the first committed step, the formation of cystathionine. Allosterically activated by SAM. creative-proteomics.comnih.gov
Cystathionine γ-lyase (CGL/CTH) EnzymeCatalyzes the final step, the cleavage of cystathionine to cysteine. nih.govnih.gov
Vitamin B6 (Pyridoxal-5'-phosphate) CofactorRequired for the function of both CBS and CGL. taylorandfrancis.com

Advanced Analytical Methodologies Utilizing S 5 Adenosyl L Homocysteine D4 in Research

Quantitative Mass Spectrometry for Metabolite Profiling

Quantitative mass spectrometry has become an indispensable technique for profiling metabolites in biological systems. The accuracy and reliability of these measurements are paramount, especially when dealing with low-abundance metabolites like SAH. nih.govmdpi.com

Application of SAH-d4 as an Internal Standard in LC-MS/MS and GC-MS

This compound is widely employed as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of SAH. scbt.com The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis because it closely mimics the chemical and physical properties of the analyte (SAH). tum.de This ensures that any variations or losses during sample preparation, extraction, and ionization are accounted for, leading to more accurate and precise results. tum.deepa.gov

In a typical LC-MS/MS workflow, a known amount of this compound is added to a biological sample at the beginning of the preparation process. nih.gov Both SAH and this compound are then extracted, separated by chromatography, and detected by the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. For instance, a common transition for SAH is m/z 385.1 → 136.2, while for a deuterated version like d5-SAH, it might be m/z 390.0 → 137.2. nih.gov The ratio of the peak area of the endogenous SAH to the peak area of the known amount of this compound is then used to calculate the concentration of SAH in the original sample. nih.gov

Developing and optimizing methods for accurate SAH quantification using this compound involves several critical steps. The goal is to achieve high sensitivity, specificity, and reproducibility. nih.gov

Key aspects of method development include:

Chromatographic Separation: Optimizing the liquid chromatography conditions is crucial to separate SAH from other interfering compounds in the biological matrix. This often involves selecting the appropriate column, mobile phases, and gradient elution profile. mdpi.comnih.gov A well-optimized chromatographic method minimizes matrix effects and ensures a clean signal for both SAH and this compound. researchgate.net

Mass Spectrometry Parameters: The mass spectrometer settings, such as ionization source parameters (e.g., spray voltage, gas temperature) and collision energies for fragmentation, must be fine-tuned to achieve the best signal intensity for both the analyte and the internal standard. nih.govnih.gov

Sample Preparation: The extraction procedure needs to be efficient and reproducible to recover both SAH and this compound from the sample matrix. nih.gov Common techniques include protein precipitation with organic solvents like acetone (B3395972) or perchloric acid, followed by solid-phase extraction for sample cleanup. nih.govnih.govnih.gov

The following table provides an example of optimized parameters for an LC-MS/MS method for SAH quantification.

ParameterOptimized Condition
LC Column C18 or Hypercarb column researchgate.netnih.gov
Mobile Phase A 0.1% Formic acid in water mdpi.comnih.gov
Mobile Phase B Acetonitrile (B52724) or Methanol mdpi.comnih.gov
Flow Rate 0.20 - 0.8 mL/min nih.govnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
MS/MS Transition (SAH) m/z 385.1 → 136.2 nih.gov
MS/MS Transition (this compound) m/z 389.2 → 135.9 nih.gov

Biological samples such as plasma, urine, and cell lysates are complex mixtures containing numerous endogenous compounds. nih.govlongdom.org These co-eluting matrix components can interfere with the ionization of the analyte of interest in the mass spectrometer's ion source, a phenomenon known as matrix effect. longdom.org This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy of quantification. longdom.orgchromatographyonline.com

Ion suppression is a significant challenge in LC-MS/MS analysis of biological samples. longdom.orgchromatographyonline.com It occurs when matrix components compete with the analyte for ionization, reducing the analyte's signal intensity. longdom.org The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects. tum.de Since this compound has nearly identical physicochemical properties to SAH, it is affected by matrix effects in the same way. tum.de By calculating the ratio of the analyte to the internal standard, the variability introduced by ion suppression can be effectively compensated for. chromatographyonline.com

Studies have shown that the extent of matrix effects can vary between different biological matrices, such as plasma and urine, underscoring the necessity of using an internal standard for accurate quantification in different sample types. nih.govresearchgate.net

Development and Validation of Stable Isotope Dilution Assays

Stable isotope dilution analysis (SIDA) is considered the definitive method for quantitative analysis by mass spectrometry. tum.denih.gov The development and validation of a SIDA-LC-MS/MS method for SAH using this compound involves a rigorous process to ensure its accuracy, precision, and reliability. nih.gov

Validation parameters typically include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range. For SAH, linear ranges of 12.5-5000 nmol/L have been reported. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. Inter-day accuracies for SAH have been reported to be between 97.9% and 99.3%, with inter-day imprecisions between 8.4% and 9.8%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For SAH, LOQs as low as 1.0 to 3 nM have been achieved. mdpi.comnih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix. Mean recoveries for SAH have been reported to be around 96.8%. nih.gov

Stability: Assessing the stability of the analyte in the biological matrix under different storage conditions. nih.gov

The following table summarizes typical validation results for a stable isotope dilution LC-MS/MS assay for SAH.

Validation ParameterTypical ValueReference
Linearity Range 12.5 - 5000 nmol/L nih.gov
Inter-day Accuracy 97.9 - 99.3% nih.gov
Inter-day Imprecision (CV) 8.4 - 9.8% nih.gov
Limit of Quantification (LOQ) 1.0 nmol/L nih.gov
Mean Recovery 96.8% nih.gov

High-Throughput Approaches for SAH Measurement in Research Cohorts

Analyzing large research cohorts requires high-throughput analytical methods to process a large number of samples efficiently. nih.govspectroscopyonline.com Mass spectrometry-based methods, particularly LC-MS/MS, have been adapted for high-throughput screening (HTS) of SAH. nih.govselectscience.net

Strategies for achieving high throughput include:

Rapid Chromatography: Utilizing shorter chromatographic run times, often as short as 5 minutes per sample, without compromising the separation quality. nih.gov

Automated Sample Preparation: Employing robotic liquid handling systems to automate the sample preparation steps, reducing manual labor and increasing reproducibility. news-medical.net

Multiplexing: Developing methods to analyze multiple analytes simultaneously in a single run. For example, methods have been developed for the simultaneous quantification of SAH and S-adenosylmethionine (SAM). nih.govnih.gov

Direct Infusion Mass Spectrometry: In some cases, direct infusion of the sample into the mass spectrometer without prior chromatographic separation can be used for very rapid screening, although this may be more susceptible to matrix effects. rsc.org

These high-throughput methods are essential for large-scale epidemiological studies and clinical research investigating the role of SAH in various diseases. nih.gov For instance, a high-throughput screening assay using RapidFire Mass Spectrometry was developed to identify inhibitors of a viral methyltransferase, where the production of SAH was measured. nih.gov

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify the rates of metabolic reactions, known as metabolic flux. nih.govnih.gov This approach involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ²H) into a biological system and then tracking the incorporation of the isotope into downstream metabolites. nih.govmssm.edu

While this compound is primarily used as an internal standard for quantification, other deuterated or ¹³C-labeled precursors of the methionine cycle, such as deuterated homocysteine (Hcy-d4) or ¹³C-labeled methionine, are used for metabolic flux analysis of this pathway. researchgate.netbiorxiv.orgnih.gov By measuring the isotopic enrichment in SAH and other related metabolites over time, researchers can gain insights into the dynamics of the methionine cycle. nih.govnih.gov

For example, in a study investigating methionine stress in cancer cells, deuterated homocysteine (Hcy-d4) was used as a tracer. nih.gov The mass isotopomer distribution of SAH was then analyzed by mass spectrometry to determine the flux through the transsulfuration pathway. nih.gov This type of analysis helps to understand how metabolic pathways are rewired under different physiological or pathological conditions. nih.govnih.gov While direct measurement of some fluxes in the methionine cycle can be challenging, stable isotope tracing provides invaluable qualitative and quantitative information about the relative rates of production and consumption of key metabolites like SAH. mssm.edubiorxiv.org

Elucidating Flux through One-Carbon Metabolic Pathways

One-carbon metabolism comprises a network of interconnected pathways, including the methionine and folate cycles, that are fundamental for biosynthesis and methylation. creative-proteomics.com Stable isotope tracing, often coupled with high-resolution mass spectrometry, is a key technique for elucidating the contributions of one-carbon units to processes like nucleotide synthesis and amino acid metabolism. creative-proteomics.comnih.gov By supplying cells or organisms with a labeled precursor, such as 13C-glucose or 13C-serine, scientists can track the flow of these labeled carbons through the entire network, measuring metabolic fluxes and identifying how one-carbon units are utilized. creative-proteomics.comnih.gov

The analysis of SAH is a critical component of these studies. As the immediate product of methyl-transfer reactions, the level and labeling pattern of SAH reflect the activity of the methionine cycle, a central hub of one-carbon metabolism. creative-proteomics.com For example, tracing the carbons from uniformly labeled 13C-glucose can reveal their incorporation into the ribose moiety of SAH via de novo synthesis pathways. nih.govacs.org This untargeted approach to stable isotope tracing allows for the biochemical analysis of known pathways and can lead to the rapid identification of previously unexplored areas of metabolism. nih.govacs.org

Accurate quantification in these complex flux analyses is paramount. The use of d4-SAH as an internal standard in LC-MS/MS methods is crucial for achieving reliable measurements of the various labeled and unlabeled forms of SAH in biological samples. nih.govnih.gov This precise quantification allows researchers to build accurate models of metabolic flux, highlighting how these pathways are altered in disease states or in response to therapeutic interventions. creative-proteomics.comnih.gov

Chromatographic Separation Techniques for SAH and Related Metabolites in Research Matrices

The accurate measurement of S-adenosylmethionine (SAM) and SAH in biological matrices like plasma, cells, or tissues is analytically challenging due to their low concentrations, high polarity, and the instability of SAM. researchgate.netmdpi.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis, offering high sensitivity and specificity. nih.govresearchgate.net In these methods, d4-SAH is an indispensable tool, used as an internal standard to ensure the accuracy and reproducibility of quantification. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Species

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique well-suited for the separation of highly polar compounds like SAM and SAH. thermofisher.com HILIC operates with a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. thermofisher.com This creates a water-enriched layer on the surface of the stationary phase, and polar analytes are retained through a partitioning mechanism between this layer and the mobile phase. thermofisher.com

The high organic content of the mobile phase offers the advantage of enhanced ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to better sensitivity. thermofisher.com HILIC can effectively separate SAM and SAH from other polar cellular components, providing clean extracts for MS analysis. The use of d4-SAH as an internal standard is critical in HILIC-MS/MS methods to account for any variability during the sample preparation and analytical run, ensuring that the calculated concentrations of endogenous SAH are accurate.

Typical parameters for a HILIC-based separation might include:

ParameterDescription
Stationary PhasePolar column (e.g., silica, amide, or zwitterionic)
Mobile PhaseHigh percentage (>60%) of acetonitrile with an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate)
ElutionGradient elution, decreasing the organic solvent concentration to elute analytes
DetectionTandem Mass Spectrometry (MS/MS)

Ion-Pair Reverse-Phase Chromatography

Ion-Pair Reverse-Phase Chromatography is another powerful technique for the simultaneous analysis of charged analytes like SAM and SAH. nih.gov This method utilizes a standard nonpolar reverse-phase column (e.g., C18) but adds an ion-pairing reagent to the mobile phase. youtube.com These reagents, such as perfluorinated carboxylic acids (e.g., heptafluorobutyric acid) or alkyl sulfonates (e.g., octanesulfonic acid), have a charged head group and a nonpolar tail. nih.govresearchgate.net The nonpolar tail interacts with the stationary phase, while the charged head group is exposed to the mobile phase, effectively creating a pseudo-ion-exchange surface that can retain charged analytes. youtube.com

By carefully selecting the ion-pairing reagent and optimizing mobile phase conditions like pH and ionic strength, researchers can achieve excellent separation of SAM, SAH, and other related metabolites in a single chromatographic run. nih.gov The d4-SAH internal standard co-elutes with the native SAH, experiencing the same chromatographic conditions and potential matrix effects in the MS source, which is essential for reliable quantification. chromatographyonline.com This approach has been successfully applied to analyze these metabolites in various biological samples, including tissue extracts. nih.gov

Example LC-MS/MS parameters from a validated method for SAM and SAH in human plasma:

ParameterCondition
TechniqueUPLC-MS/MS
ColumnAcquity UPLC BEH C18
Internal Standardsd3-SAM and d4-SAH
Analysis Time3 minutes
Detection Limit (SAH)0.7 nmol/L

Data adapted from a study on the simultaneous quantification of SAM and SAH. nih.gov

Research Applications and Mechanistic Insights Enabled by Deuterated Sah

Probing Methyltransferase Enzyme Kinetics and Specificity

Deuterated SAH is not only a tool for quantifying endogenous levels but also a key component in in vitro studies designed to characterize the function and inhibition of methyltransferase enzymes.

SAH and its synthetic analogs are widely used as chemical probes and potential therapeutic inhibitors of methyltransferases. nih.gov As a product of the methylation reaction, SAH is a natural feedback inhibitor for many of these enzymes. nih.gov Understanding the inhibitory potential (e.g., the IC₅₀ or Kᵢ value) of SAH and newly developed analog compounds is crucial for drug development and for probing enzyme mechanisms.

Fluorescence polarization (FP) and other high-throughput screening assays are often used to identify and characterize methyltransferase inhibitors. nih.gov These assays can be designed as competitive assays where a fluorescently labeled SAH analog competes with a test compound for binding to the enzyme's active site. nih.gov In other assay formats, the activity of the enzyme is measured by quantifying the amount of SAH produced. Universal methyltransferase assay kits often rely on the immunodetection of SAH, where the SAH generated by the enzyme competes with a labeled SAH tracer. revvity.com In such assays, unlabeled SAH, and by extension SAH-d4 for mass spectrometry-based validation, is used to generate a standard curve for quantifying the enzymatic activity and assessing the potency of inhibitors. revvity.com

Table 2: Application of SAH and its Analogs in Enzyme Inhibition Studies

ApplicationMethodRole of SAH/SAH-d4
Inhibitor Screening High-Throughput Screening (e.g., Fluorescence Polarization)SAH analogs used as probes to identify compounds that interfere with cofactor binding. nih.gov
Kinetic Analysis In vitro enzyme activity assaysUnlabeled SAH used to generate standard curves for quantifying inhibition (IC₅₀ values). revvity.com
Mechanism of Action Isothermal Titration Calorimetry (ITC), Enzyme KineticsDetermining the binding affinity (Kₔ) and inhibition mechanism (e.g., competitive, non-competitive). frontiersin.orgplos.org
Internal Standard LC-MS/MS quantificationThis compound used as an internal standard to accurately measure SAH produced during inhibition assays.

This table is generated based on data from the text and is for illustrative purposes.

Determining the substrate specificity and catalytic efficiency (kcat/Kₘ) of a methyltransferase is fundamental to understanding its biological role. In vitro assays are designed to measure the rate of product formation under varying substrate concentrations. As SAH is a universal product of these reactions, its quantification can serve as a direct measure of enzyme activity. nih.gov

Coupled-enzyme assays provide a continuous, real-time method for monitoring methyltransferase activity. In one common setup, the SAH produced is hydrolyzed by SAH hydrolase, and the resulting homocysteine is detected. frontiersin.org An alternative continuous spectroscopic assay links SAH production to the oxidation of NADH via the coupled activities of SAH deaminase and glutamate (B1630785) dehydrogenase, which can be monitored by a decrease in absorbance at 340 nm. nih.gov This method cleverly removes the inhibitory SAH as it is formed, allowing for accurate determination of initial reaction velocities. nih.gov In all such assays, precise quantification is key, and this compound serves as an essential standard for calibrating and validating the measurements, particularly when using definitive LC-MS methods to confirm assay results.

Metabolomic Investigations of One-Carbon Metabolism Perturbations in Research Models

Metabolomic investigations, powered by the use of stable isotope tracers like d4-SAH, have become indispensable for dissecting the complex network of reactions in one-carbon metabolism. creative-proteomics.comnih.govasm.org This pathway is central to numerous cellular functions, as it provides the methyl groups, primarily via S-adenosylmethionine (SAM), for the methylation of DNA, RNA, proteins, and lipids. frontiersin.orgnih.gov The product of these reactions, S-adenosylhomocysteine (SAH), is a potent inhibitor of methyltransferases. nih.gov Therefore, the ratio of SAM to SAH is often used as an indicator of the cell's "methylation potential". nih.gov Accurate measurement of SAH, facilitated by d4-SAH, is critical for assessing this potential and understanding how various perturbations affect cellular function. creative-proteomics.com

The dynamics of the one-carbon cycle are highly sensitive to the availability of key nutrients, including methionine, folate, and B vitamins. nih.govresearchgate.net Experimental models have demonstrated that dietary interventions can significantly alter the intracellular concentrations of one-carbon metabolites, including SAH.

Research in various experimental systems has shown a direct link between nutrient availability and SAH levels. For instance, deficiencies in B vitamins, which act as cofactors for enzymes in the one-carbon pathway, can lead to elevated SAH. researchgate.net Studies in pregnancy cohorts have found that maternal vitamin B12 deficiency is associated with significantly increased plasma SAH concentrations in both the mother and the neonate, suggesting a potential mechanism for intergenerational metabolic programming. diabetesjournals.org Similarly, research using the nematode C. elegans showed that knocking down the dhfr-1 gene, which is involved in folate metabolism, resulted in an accumulation of S-adenosylhomocysteine. biorxiv.org This effect could be reversed by supplementing the diet with 5-methyltetrahydrofolate (5MTHF), the active form of folate, highlighting the direct impact of nutritional factors on SAH homeostasis. biorxiv.org Conversely, dietary restriction of methionine has been shown to modulate the levels of SAM and SAH, which in turn affects histone methylation. nih.gov

Table 1: Impact of Nutritional Interventions on SAH Levels in Research Models

Experimental System Intervention Observed Effect on SAH/AdoHcy Reference
Human Pregnancy Cohorts Vitamin B12 Deficiency Significantly increased plasma SAH diabetesjournals.org
Caenorhabditis elegans dhfr-1 Gene Knockdown (Folate Pathway) Increased S-adenosylhomocysteine (AdoHcy) biorxiv.org
Caenorhabditis elegans 5-MTHF Supplementation (in dhfr-1 knockdown) Reduced S-adenosylhomocysteine (AdoHcy) biorxiv.org
Mouse Model Methionine-restricted diet Modulated SAH levels nih.gov

These studies, which rely on precise SAH quantification, underscore the sensitivity of the methylation cycle to nutritional inputs and provide a framework for understanding how diet can influence epigenetic regulation and health. diabetesjournals.orgbiorxiv.orgnih.gov

Metabolic stress, induced by factors such as nutrient imbalance or pathological conditions, can severely disrupt one-carbon metabolism and alter the cellular methylation potential. nih.govnih.gov Elevated levels of SAH are a key indicator and mediator of this stress. nih.gov Since SAH is a potent inhibitor of methyltransferase enzymes, its accumulation can lead to global hypomethylation, affecting gene expression and cellular function. nih.govwikipedia.org

In research models, manipulating SAH levels serves as a method to simulate metabolic stress and study its consequences. For example, treating murine preadipocytes with SAH to mimic the elevated levels seen in vitamin deficiencies resulted in impaired glucose uptake and lipolysis. diabetesjournals.orgresearchgate.net This functional impairment was linked to specific epigenetic changes, including increased methylation of the retinoid X receptor alpha (RXRα) promoter and increased repressive histone marks on the promoters of key adipogenic transcription factors. researchgate.net These findings suggest that elevated SAH, as a marker of metabolic stress, can directly alter the epigenetic landscape and functionality of cells. diabetesjournals.orgresearchgate.net

Furthermore, studies in models of metabolic syndrome have identified SAH as a critical pathological factor. nih.govresearchgate.net Elevated SAH levels were found to mediate worsening metabolic crosstalk between organs, activating detrimental pathways related to glucose and lipid metabolism. nih.gov Chronic stress models in rodents have also shown that stress can induce changes in DNA methylation in the brain, linking environmental stressors to epigenetic modifications that may underlie behavioral changes. nih.gov The ability to accurately measure SAH using deuterated standards in these models is crucial for connecting metabolic stress to specific changes in the cellular methylation landscape.

Elucidating Roles in Cellular Processes Beyond Canonical Methylation

While the primary role of SAH is understood through its feedback inhibition of methylation reactions, emerging research indicates its involvement in a broader range of cellular processes. frontiersin.orgnih.gov The use of d4-SAH for accurate quantification in experimental models allows researchers to probe these non-canonical functions and understand how fluctuations in one-carbon metabolism intersect with other critical cellular pathways.

Recent studies have begun to uncover significant crosstalk between one-carbon metabolism and major signal transduction pathways. nih.govnih.gov Perturbations in the level of SAH, often achieved by inhibiting its metabolizing enzyme, S-adenosylhomocysteine hydrolase (AHCY), have been shown to impact cellular signaling cascades that control cell fate. nih.govresearchgate.net

For instance, in a colon cancer cell line (SW480), knockdown of AHCY, which leads to a dramatic increase in intracellular SAH, was found to significantly alter the expression of genes related to the Wnt signaling pathway. nih.govresearchgate.net Specifically, the expression of Lymphoid Enhancer-Binding Factor 1 (LEF1), a key nuclear effector of Wnt signaling, was increased at both the mRNA and protein levels. nih.govresearchgate.net This provides a novel link between AHCY function, SAH levels, and the regulation of a critical developmental and cancer-associated pathway. researchgate.net The concept of crosstalk is fundamental here, where components or metabolic products of one pathway directly or indirectly influence another. nih.govyoutube.com The accumulation of a metabolite like SAH can act as a signal that is integrated with other inputs to produce a specific cellular response. nih.gov

Table 2: Observed Crosstalk between AHCY/SAH and Signaling Pathways

Cell Model Experimental Perturbation Affected Signaling Pathway Key Finding Reference
SW480 Colon Cancer Cells AHCY Knockdown (shRNA) Wnt Signaling Increased expression of LEF1 nih.govresearchgate.net
SW480 Colon Cancer Cells AHCY Knockdown (shRNA) Epithelial-Mesenchymal Transition (EMT) Changes in expression of EMT-related genes researchgate.net
Breast Cancer Cells AHCY Inhibition Cell Cycle Regulation G2/M arrest nih.gov

The balance between cell proliferation and differentiation is tightly regulated and essential for normal development and tissue homeostasis. nih.govnih.gov Disruptions in one-carbon metabolism and the resulting changes in SAH levels have been shown to influence these fundamental cellular decisions.

Studies using cancer cell lines have demonstrated that inhibition of AHCY, and the consequent rise in SAH, can decrease cell proliferation by inducing cell cycle arrest. nih.gov In breast cancer cells, AHCY inhibition led to cell cycle arrest at the G2/M phase. nih.gov In SW480 cells with AHCY knockdown, transcript levels of key cell cycle regulators like Cyclin A, Cyclin B, and CDK1 were significantly activated, indicating a modulation of cell cycle dynamics. researchgate.net In the yeast Saccharomyces cerevisiae, accumulation of SAH was found to cause growth inhibition. pnas.org

These findings suggest that the metabolic state, reflected by the SAM/SAH ratio, is not just a passive provider of methyl groups but an active regulator of the machinery that controls cell division and differentiation. nih.gov By influencing the epigenetic state of genes that govern cell cycle progression and cell fate, as well as potentially interacting with signaling pathways, SAH levels can tip the balance between proliferation and differentiation, a process with significant implications for development and disease. researchgate.netnih.gov

Advanced Experimental Models and Systems Biology Approaches in Sah Research

Application in In Vitro Cellular Models for Methylation Research

In vitro cellular models are fundamental tools for dissecting the molecular mechanisms involving SAH. They provide controlled environments to study the effects of SAH accumulation and its influence on methylation-dependent processes.

Primary cell cultures and established cell lines are invaluable for investigating the direct effects of SAH on cellular function. For instance, human umbilical vein endothelial cells (HUVECs) have been used as an in vitro model to explore the relationship between intracellular SAH accumulation and DNA methylation patterns. nih.gov Studies have shown that inducing SAH accumulation in HUVECs leads to global DNA hypomethylation, which is a hallmark of various diseases, including atherosclerosis. nih.govresearchgate.net This confirms that SAH is a critical predictor of the global genomic DNA methylation status. nih.gov

Similarly, various human cell lines have been used to demonstrate that restricting methionine, a precursor in the one-carbon cycle, leads to the depletion of both S-adenosylmethionine (SAM) and SAH, resulting in decreased histone methylation. nih.gov These models are crucial for understanding how nutrient availability directly impacts the epigenetic landscape of a cell through the modulation of SAM and SAH levels. nih.gov

Table 1: Examples of In Vitro Cellular Models in SAH Research

Cell ModelResearch FocusKey Findings
Human Umbilical Vein Endothelial Cells (HUVEC)Impact of SAH on DNA methylation and endothelial dysfunction.Increased intracellular SAH correlates with global DNA hypomethylation. nih.govresearchgate.net
Various Human Cell LinesEffect of methionine restriction on histone methylation.Methionine restriction depletes SAM and SAH, leading to reduced H3K4me3. nih.gov
Hepatocellular Carcinoma Cell Lines (e.g., Bel/5-Fu)Role of protein methylation in drug resistance.Altered protein methylation patterns are associated with 5-fluorouracil (B62378) resistance. nih.gov

To further elucidate the specific role of SAH, researchers have employed genetic manipulation techniques to alter the expression of genes involved in its metabolism, most notably S-adenosyl-L-homocysteine hydrolase (SAHH), the enzyme responsible for hydrolyzing SAH into adenosine (B11128) and homocysteine. nih.gov

Knockdown or knockout of the SAHH gene in various model organisms and cell lines leads to an accumulation of SAH. researchgate.net This, in turn, inhibits methyltransferases, resulting in global hypomethylation of DNA and histones. researchgate.netnih.gov For example, in the plant Arabidopsis thaliana, mutation of the SAHH1 gene causes a significant increase in SAH levels and a decrease in the SAM/SAH ratio, leading to developmental abnormalities. researchgate.net

In mammalian cells, the targeted pharmacological inhibition or depletion of AHCY (the protein encoded by the SAHH gene) has been shown to decrease the amplitude of circadian gene expression. nih.gov This demonstrates a direct link between SAH metabolism, chromatin remodeling, and the regulation of the circadian clock. nih.gov Studies in Drosophila have also shown that knockdown of the dLKR/SDH gene, which is involved in a metabolic pathway connected to one-carbon metabolism, affects hormone-mediated histone arginine methylation. nih.gov

These genetic models are powerful tools for understanding the downstream consequences of impaired SAH metabolism and have been instrumental in linking elevated SAH levels to specific cellular and physiological phenotypes. researchgate.netnih.gov

Investigation in Preclinical Animal Models

Preclinical animal models are essential for studying the systemic effects of altered SAH metabolism and its role in complex diseases in a whole-organism context.

Researchers utilize both dietary and genetic manipulations in animal models to perturb one-carbon metabolism and study the resulting changes in SAH levels. nih.gov

Dietary Models: Diets deficient in key nutrients of the one-carbon metabolism pathway, such as methionine and choline, are commonly used to induce conditions that mimic human diseases like non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com For example, feeding mice a methionine and choline-deficient (MCD) diet leads to a depletion of the intracellular methyl-group pool, including hepatic SAM, which can alter the SAM/SAH ratio and impact methylation potential. nih.gov Dietary restriction of methionine has also been shown to directly modulate plasma metabolites in the methionine cycle and affect histone methylation in the liver of mice. nih.gov

Genetic Models: Various genetic models have been developed to study the consequences of impaired one-carbon metabolism. mdpi.com For instance, mouse models with a deficiency in cystathionine (B15957) beta-synthase (CBS), an enzyme in the transsulfuration pathway, exhibit increased liver homocysteine, SAM, and SAH levels, along with DNA hypomethylation. nih.govmdpi.com Similarly, mice lacking the gene for glycine (B1666218) N-methyltransferase (GNMT) show a significant decrease in SAH levels in the liver. nih.gov These models are crucial for understanding the in vivo consequences of specific enzymatic defects in the pathways that regulate SAH levels. nih.govmdpi.com

A critical aspect of preclinical research is the ability to accurately measure the dynamics of SAH in various tissues and biofluids. This allows for the correlation of SAH levels with disease phenotypes. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to quantify SAH, SAM, and other related metabolites in plasma, liver, and other tissues from research animals. researchgate.netnih.gov

Studies in animal models of hyperhomocysteinemia have demonstrated that elevated plasma homocysteine leads to a corresponding increase in tissue SAH levels. scielo.br This accumulation of SAH is then linked to the inhibition of methyltransferases and subsequent hypomethylation of DNA and proteins, providing a mechanistic link between hyperhomocysteinemia and associated pathologies like cardiovascular disease. scielo.brmedcraveonline.com The ability to assess SAH dynamics in different compartments of the body is therefore essential for understanding the tissue-specific effects of altered one-carbon metabolism. nih.gov

Integration with Omics Technologies

The integration of SAH research with "omics" technologies, such as metabolomics and proteomics, has provided a systems-level view of the impact of altered methylation potential.

Metabolomics: Metabolomic analyses allow for the comprehensive profiling of small molecules, including SAH, SAM, and other intermediates of one-carbon metabolism, in biological samples. frontiersin.org This approach has been instrumental in identifying how dietary interventions or genetic modifications affect the entire metabolic network connected to SAH. nih.gov By simultaneously measuring a wide range of metabolites, researchers can uncover novel metabolic interactions and biomarkers associated with elevated SAH levels. frontiersin.org

Proteomics: Proteomics, the large-scale study of proteins, has been used to investigate how changes in SAH levels affect protein methylation. nih.gov Comparative proteomic analyses of cell lines with differing sensitivities to chemotherapeutic agents have revealed that alterations in protein methylation patterns can contribute to drug resistance. nih.gov Furthermore, proteomic approaches can identify the specific proteins that are hyper- or hypomethylated in response to changes in the SAM/SAH ratio, providing insights into the functional consequences of altered methylation. nih.gov The repurposing of proteomic datasets has also been used to explore the extent of protein N-terminal methylation. researchgate.net

By integrating these omics technologies, researchers can construct a more complete picture of how perturbations in SAH levels ripple through various biological systems, from the metabolome to the proteome, ultimately influencing cellular function and disease development. bpsbioscience.comresearchgate.net

Correlating SAH/SAM Ratios with Transcriptomic and Proteomic Data

The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a critical metabolic indicator known as the "methylation index," which reflects the cell's capacity to perform methylation reactions. creative-proteomics.comcreative-proteomics.com As SAH is a potent competitive inhibitor of SAM-dependent methyltransferases, an elevated SAH level, and consequently a low SAM/SAH ratio, can significantly impede the methylation of crucial biomolecules, including DNA, RNA, and proteins (histones). creative-proteomics.comathenslab.gr This direct link between the SAM/SAH ratio and methylation provides a mechanism through which metabolic status can regulate the transcriptome and proteome.

An imbalanced SAM/SAH ratio directly impacts epigenetic regulation. creative-proteomics.com Changes in this ratio have been shown to correlate with global DNA hypomethylation and alterations in histone methylation patterns, which in turn lead to aberrant gene silencing or activation. healthmatters.ionih.gov Such epigenetic dysregulation is a hallmark of various pathological conditions. creative-proteomics.com Integrating transcriptomic (RNA-sequencing) and proteomic data with measurements of the SAM/SAH ratio allows researchers to identify specific genes and proteins whose expression or modification state is sensitive to the cell's methylation potential. For instance, studies have demonstrated that the SAM/SAH ratio can be predictive of histone H3K4me3 levels, a key mark of active gene transcription. nih.gov

FindingExperimental ApproachKey CorrelationReference
Low SAM/SAH ratio linked to global hypomethylation.Measurement of SAM/SAH ratio and global DNA methylation analysis.A decreased ratio is correlated with reduced overall DNA methylation, potentially leading to altered gene expression. healthmatters.io
SAM/SAH ratio predicts histone methylation levels.Metabolite profiling and chromatin immunoprecipitation sequencing (ChIP-seq) in mouse models.The SAM/SAH ratio positively correlated with levels of H3K4me3, an active transcription mark. nih.gov
SAH accumulation inhibits methyltransferases.Biochemical assays and cellular models.Elevated SAH competitively inhibits methyltransferase activity, leading to dysregulation of protein function and gene expression. creative-proteomics.com
Imbalanced ratio affects gene expression patterns.Integrated analysis of metabolomics and transcriptomics.Changes in the SAM/SAH ratio are directly linked to altered epigenetic landscapes, affecting cellular differentiation and proliferation. creative-proteomics.com

Metabolomics and Lipidomics Integration for Comprehensive Metabolic Mapping

Metabolomics and lipidomics provide a snapshot of the small molecules and lipids within a biological system, offering a functional readout of the cellular state. Integrating these "-omics" with data on SAH levels allows for the construction of comprehensive metabolic maps that reveal the far-reaching influence of the methionine cycle. nih.govnih.gov SAH itself is a key node in metabolism, linking one-carbon metabolism to other crucial pathways. nih.gov

Research integrating these approaches has shown that elevated SAH levels can cause significant metabolic reprogramming. nih.gov For example, SAH-responsive genes have been found to impact glucose metabolism by activating upper glycolysis while suppressing lower glycolysis, leading to an accumulation of intermediates like glucose-3-phosphate (G3P). nih.gov Furthermore, SAH metabolism is intricately linked to lipid homeostasis. The synthesis of phosphatidylcholine (PC), a major component of cell membranes and VLDL particles, is dependent on three SAM-dependent methylation steps. nih.govnih.gov Inhibition of these steps due to SAH accumulation leads to decreased PC synthesis and a corresponding increase in triacylglycerol (TG) levels, providing a mechanistic link between hyperhomocysteinemia and conditions like fatty liver. nih.govnih.gov Stable isotope-resolved metabolomics (SIRM) is a powerful technique used to trace the flux of metabolites through these networks, providing dynamic information on pathway activity. nih.gov

Metabolic PathwayEffect of Elevated SAHKey FindingsReference
Phospholipid MetabolismInhibition of Phosphatidylethanolamine N-methyltransferase (PEMT).Decreased de novo synthesis of phosphatidylcholine (PC) and subsequent accumulation of triacylglycerols (TG). nih.govnih.gov
Glucose MetabolismAltered expression of glycolysis-related genes.Causes activation of upper glycolysis and suppression of lower glycolysis. nih.gov
Transsulfuration PathwayPotential inhibition of the folate cycle and transsulfuration.May lead to reduced antioxidant capacity (e.g., lower glutathione (B108866) and taurine). nih.gov
Fatty Acid MetabolismActivation of a pathological triglyceride loop.Associated with increased fatty acid uptake and beta-oxidation. nih.gov

Computational Modeling and Network Analysis of SAH Metabolism

Computational modeling and network analysis are essential for making sense of the vast datasets generated by systems biology approaches. youtube.comarxiv.org These methods allow researchers to visualize and analyze the complex network of interactions surrounding SAH metabolism. By integrating transcriptomic, proteomic, and metabolomic data, it is possible to construct protein-protein interaction (PPI) networks and metabolic pathway maps. nih.govnih.gov

These network models can identify "hub" genes or proteins that play a central role in the cellular response to changes in SAH levels. nih.gov For example, network analysis of genes responsive to homocysteine metabolites revealed that a majority were specifically responsive to SAH, highlighting its key role as a metabolic sensor. nih.gov Such analyses can construct metabolic reprogramming flow diagrams, illustrating how SAH elevation leads to crosstalk between one-carbon, glucose, and lipid metabolism. nih.gov Furthermore, pathway enrichment analysis can identify specific signaling pathways, such as the TNF signaling pathway or HIF-1 signaling pathway, that are significantly affected by perturbations in SAH-related metabolism. nih.gov These computational approaches provide a holistic view, enabling the identification of key regulatory nodes and potential targets for further investigation. youtube.com

Computational ApproachApplication in SAH ResearchInsights GainedReference
Metabolic MappingConstruction of maps using Hcy metabolites-responsive genes.Visualized how SAH-responsive genes mediate crosstalk between one-carbon, glucose, and lipid metabolic systems. nih.gov
Protein-Protein Interaction (PPI) Network AnalysisIdentification of hub genes from differentially expressed gene sets.Revealed key proteins and pathways central to the pathology of related diseases. nih.govnih.gov
Pathway Enrichment Analysis (GO/KEGG)Functional annotation of genes affected by SAH metabolism.Identified significant enrichment in pathways related to inflammation and immune response (e.g., TNF signaling). nih.gov
Network Topology AnalysisIntegrates pathway topology with gene expression data.Provides a more nuanced model of complex biological systems than simple gene-set analysis. arxiv.org

Future Directions and Emerging Research Avenues for S 5 Adenosyl L Homocysteine D4

Development of Novel Isotopic Probes for Spatiotemporal Methylation Analysis

The strategic placement of stable isotopes, such as deuterium (B1214612) in SAH-d4, is fundamental to its role as an internal standard. Future research is focused on expanding this concept to develop more sophisticated isotopic probes for dynamic, real-time analysis of methylation pathways. By using compounds like this compound not just for quantification but as tracers, researchers can follow the flux of metabolites through the methylation cycle. This allows for a spatiotemporal understanding of how cells respond to various stimuli or pathological conditions. The use of deuterated compounds is a growing field in medicinal chemistry, where isotope effects are explored to create more stable drugs. nih.gov This same principle can be applied to create probes that can track metabolic processes with greater precision. Advanced techniques could involve synthesizing SAH with isotopes at different positions to dissect specific enzymatic steps, providing a more granular view of metabolic regulation.

High-Throughput Screening Platforms for Identifying SAH Modulators

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of thousands of compounds. nih.govbeckman.com HTS platforms are increasingly being adapted to identify novel modulators of SAH metabolism. These platforms can screen large chemical libraries for compounds that inhibit or activate S-adenosyl-L-homocysteine hydrolase (SAHH), the enzyme responsible for hydrolyzing SAH to adenosine (B11128) and homocysteine. nih.govnih.gov Identifying such modulators is crucial, as accumulation of SAH is a potent inhibitor of all SAM-dependent methyltransferases and is linked to various pathologies. nih.govresearchgate.net

HTS assays can be designed using various detection methods, including fluorescence polarization, chemiluminescence, or mass spectrometry, to measure changes in SAH levels or SAHH activity. sigmaaldrich.combeckman.com The integration of automated liquid handlers and robotic systems allows for the screening of vast numbers of compounds efficiently. beckman.comstanford.edu this compound is essential in these HTS applications for validating hits and for developing robust, quantitative assays that can be used in secondary screening and lead optimization. beckman.com

Advanced Imaging Techniques for In Situ Visualization of SAH Metabolism in Research Contexts

Visualizing metabolic processes as they occur within living cells and tissues is a major goal in biomedical research. Advanced imaging techniques are being developed to enable the in situ visualization of SAH metabolism. Modalities like mass spectrometry imaging (MSI) can map the spatial distribution of metabolites, including SAH, directly in tissue sections. While not yet routine for dynamic processes, combining MSI with isotopic labeling using probes like this compound could allow for the tracking of metabolic fluxes across different regions of a tissue.

Other promising techniques include positron emission tomography (PET) and magnetic resonance spectroscopy (MRS), which can provide functional information non-invasively. nih.govresearchgate.net The development of specific PET tracers or MRS-detectable probes for SAH or related metabolites would represent a significant leap forward, enabling the study of methylation dynamics in living organisms, including animal models of disease. nih.govnih.gov These methods promise to provide unprecedented insights into how SAH metabolism is altered in diseases like cancer. nih.gov

Exploration of SAH's Roles in Less Characterized Biological Systems and Processes

While the role of SAH as a methylation inhibitor is well-established, its functions in less-studied biological contexts remain an active area of investigation. Research is beginning to uncover the involvement of SAH and the methylation cycle in a wider range of processes and systems than previously appreciated. For example, studies are exploring its impact on adipocyte functionality, where elevated SAH levels were found to impair glucose uptake and lipolysis. diabetesjournals.org Other emerging areas include the role of methylation in the gut microbiome, plant biology, and complex neurodevelopmental processes. researchgate.net As researchers delve into these new frontiers, the demand for precise analytical tools like this compound will grow, facilitating the accurate measurement of SAH and the SAM/SAH ratio, a key indicator of cellular methylation capacity. nih.gov

Rational Design of Research Tools Targeting Methylation Pathway Components

The detailed structural and functional understanding of enzymes in the methylation pathway, such as SAHH and various methyltransferases, enables the rational design of new research tools. nih.gov By using computational modeling and structure-based design, scientists can create highly specific inhibitors, activators, or probes for these enzymes. This approach moves beyond random screening to the deliberate creation of molecules with desired properties. For instance, designing novel analogues of SAH could lead to more potent and specific inhibitors of particular methyltransferases. bpsbioscience.com

The design of these tools is an iterative process that relies on cycles of synthesis, biochemical testing, and structural analysis. This compound plays a crucial supporting role in this process by enabling the development of accurate assays to test the efficacy and specificity of newly designed compounds on SAH metabolism. sigmaaldrich.com This synergy between rational design and precise analytical methods will accelerate the development of powerful new tools to dissect the complexities of cellular methylation.

Q & A

Q. What are the fundamental biochemical roles of SAH-d4 in methylation studies, and how is it methodologically applied?

this compound, a deuterated analog of S-adenosylhomocysteine (SAH), serves as a competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. It is used to study methylation dynamics by accumulating in cells and disrupting SAM-mediated methylation processes . To apply this compound:

  • Experimental Design : Treat cell cultures with this compound (e.g., 1–10 µM) and measure changes in methylation markers (e.g., DNA/RNA methylation via LC-MS/MS).
  • Validation : Use SAH hydrolase inhibitors (e.g., neplanocin A) to stabilize this compound levels and confirm inhibition via Western blot for methyltransferase targets .

Q. How should this compound be stored and handled to maintain stability in laboratory settings?

this compound is sensitive to freeze-thaw cycles and temperature fluctuations. Key protocols include:

  • Storage : Aliquot and store at −20°C in airtight containers; avoid repeated thawing .
  • Reconstitution : Prepare working solutions in 0.02 M HCl (1 mg/mL) to prevent degradation; use within 24 hours when kept at 4°C .
  • Safety : Wear PPE (gloves, lab coat) to avoid skin/eye contact, and work under chemical fume hoods to minimize aerosol formation .

Q. What methodologies ensure the specificity of this compound in competitive ELISA assays?

To validate specificity:

  • Antibody Cross-Reactivity Testing : Use antibodies with confirmed specificity (e.g., ab168537, which shows 100% reactivity with SAH but 0% with SAM or homocysteine) .
  • Competitive Binding Assays : Spike samples with structurally similar compounds (e.g., adenosine, cysteine) to confirm minimal interference (<5% cross-reactivity) .
  • Quantification : Pair ELISA with LC-MS to cross-verify this compound concentrations and rule out matrix effects .

Advanced Research Questions

Q. How can isotopic tracing experiments quantify this compound metabolism in cellular systems?

  • Isotope-Labeled Co-Treatments : Combine this compound with ¹³C-glucose to track deuterium retention in homocysteine and adenosine metabolites via mass spectrometry .
  • Kinetic Modeling : Use compartmental models to differentiate this compound hydrolysis rates from endogenous SAH turnover. Adjust for deuterium isotope effects (e.g., slower enzymatic cleavage due to C-D bonds) .
  • Data Interpretation : Normalize to internal standards (e.g., d3-methionine) to correct for extraction efficiency variations .

Q. How do researchers address contradictory data on this compound's epigenetic effects across studies?

Discrepancies often arise from cell type-specific methyltransferase expression or SAM/SAH ratio variations. Mitigation strategies include:

  • Standardized SAM/SAH Quantification : Use enzymatic assays (e.g., MTase-Glo™) to normalize this compound effects to intracellular SAM levels .
  • Knockdown Controls : Silence SAH hydrolase (AHCY) to isolate this compound’s direct inhibition from metabolic feedback .
  • Multi-Omics Validation : Integrate methylome (e.g., MeDIP-seq) and transcriptome data to confirm pathway-specific impacts .

Q. What experimental designs minimize isotopic interference in SAH hydrolase kinetic studies?

this compound’s deuterium atoms can alter enzyme kinetics due to kinetic isotope effects (KIE). To address this:

  • Parallel Experiments : Compare hydrolysis rates of this compound vs. non-deuterated SAH using recombinant AHCY .
  • Computational Corrections : Apply KIE factors (e.g., 2–3x slower cleavage for C-D bonds) to adjust Vmax and Km calculations .
  • Pre-Steady-State Kinetics : Use stopped-flow assays to measure early-phase enzymatic activity, reducing confounding from equilibrium shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.